molecular formula C26H25N5O B11332481 N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-2-phenylacetamide

N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-2-phenylacetamide

Cat. No.: B11332481
M. Wt: 423.5 g/mol
InChI Key: HURPBISPHWJYRO-UHFFFAOYSA-N
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Description

N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-2-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a 4-methylphenyl group and an amide linkage, making it structurally unique and functionally versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-2-phenylacetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Substitution with 4-Methylphenyl Group: The pyrimidine core is then subjected to a nucleophilic aromatic substitution reaction with 4-methylphenylamine in the presence of a base such as potassium carbonate.

    Amide Formation: The final step involves coupling the substituted pyrimidine with 4-aminophenyl-2-phenylacetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Corresponding amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, it can be used as a probe to study enzyme interactions and protein binding due to its amide linkage and aromatic rings.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, it can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-2-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide linkage and aromatic rings facilitate binding to active sites, potentially inhibiting or modulating the activity of target proteins. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-aminophenyl)pyrimidin-2-yl]acetamide
  • N-[4-(4-methylphenyl)pyrimidin-2-yl]acetamide
  • N-[4-(2-methylphenyl)pyrimidin-2-yl]acetamide

Uniqueness

Compared to similar compounds, N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-2-phenylacetamide stands out due to its dual aromatic substitution and amide linkage, which confer unique chemical reactivity and biological activity. This structural uniqueness enhances its potential as a versatile tool in scientific research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds

Properties

Molecular Formula

C26H25N5O

Molecular Weight

423.5 g/mol

IUPAC Name

N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]-2-phenylacetamide

InChI

InChI=1S/C26H25N5O/c1-18-8-10-21(11-9-18)29-24-17-25(28-19(2)27-24)30-22-12-14-23(15-13-22)31-26(32)16-20-6-4-3-5-7-20/h3-15,17H,16H2,1-2H3,(H,31,32)(H2,27,28,29,30)

InChI Key

HURPBISPHWJYRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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